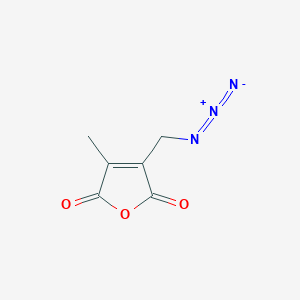
3-(Azidomethyl)-4-methylfuran-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azides are a class of chemical compounds that contain the azide functional group (-N3). They are known for their high reactivity . Organic azides, in particular, are versatile in chemistry and material sciences due to their exceptional reactivity .
Synthesis Analysis
Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . The synthesis of polymers from four-membered cyclic ethers was first described by Farthing in 1955 .Molecular Structure Analysis
The polar character of the azido group has a remarkable effect on their bond lengths and angles. In methyl azide, as an example, the angles of CH3-N1–N2N3 and CH3N1–N2–N3 are approximately 115.28 and 172.58 Å, respectively .Chemical Reactions Analysis
One of the most prominent reactions employing organic azides is the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles . Other named reactions include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The chemistry of a biomaterial directly contributes to its interaction with biological environments .Applications De Recherche Scientifique
Electrochemical Conversion to Value-Added Fuel Precursors
A study by Chen et al. (2021) outlines an electrochemical method for converting biomass-derived compounds, such as 2-methylfuran, to value-added fuel precursors. This process involves the oxidation of 2-methylfuran to generate a cation radical that reacts with derivatives like 3-hexene-2,5-dione, leading to the production of components used in biodiesel and jet fuel.
Synthesis of Novel Heterocyclic Derivatives
Research conducted by Ayfan et al. (2019) focuses on the synthesis of new heterocyclic derivatives from reactions involving 3-methylfuran-2,5-dione and 3-phenyldihydrofuran-2,5-dione. These compounds were identified through various spectral methods and have potential applications in diverse fields.
Inhibitors of Glycolic Acid Oxidase
A study by Rooney et al. (1983) presents a series of novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase. These compounds, particularly those with large lipophilic 4-substituents, are shown to be potent inhibitors and have potential therapeutic applications.
Atmospheric Chemistry Research
Research by Aschmann et al. (2011) and Villanueva et al. (2009) explores the atmospheric degradation and reaction kinetics of various furan derivatives, including 2,5-dimethylfuran and its reaction products. These studies are crucial for understanding the environmental impact and atmospheric behavior of these compounds.
Synthesis of Novel Compounds and Spiro Dilactones
Ghochikyan et al. (2016) describe an efficient method for synthesizing triazole-containing spiro dilactones, showcasing the versatility and potential for creating multifunctional compounds from furan derivatives.
Synthesis of Antifungal Compounds
Baag and Argade (2008) and Cvetković et al. (2019) have synthesized compounds with potential antifungal applications, highlighting the medicinal and pharmaceutical relevance of furan derivatives.
Catalytic Transformations and Polymer Synthesis
Research on catalytic transformations and polymer synthesis, such as those by Gupta et al. (2015), Kimura et al. (1993), and Pounder and Dove (2010), demonstrates the utility of furan derivatives in developing new materials and chemicals through innovative synthesis methods.
Mécanisme D'action
Target of Action
The primary target of 3-(Azidomethyl)-4-methylfuran-2,5-dione is DNA, specifically during the process of DNA sequencing by synthesis (SBS) . The compound is incorporated into DNA as a label for SBS .
Mode of Action
The compound interacts with its target through a process known as click chemistry, based on azide-alkyne cycloaddition . This interaction results in the formation of a unique Raman shift at 2125 cm−1, which is used as a label for SBS .
Biochemical Pathways
The compound affects the pathway of DNA synthesis. It is incorporated into DNA by primer extension, reverse transcription, and polymerase chain reaction (PCR) . The azide-modified PCR amplicon is shown to be a perfect copy of the template from which it was amplified .
Pharmacokinetics
Due to the small size of the azido label, the compound is an efficient substrate for the dna polymerase . This suggests that it may have good bioavailability.
Result of Action
This allows for continuous determination of the DNA sequence .
Action Environment
The action of this compound is influenced by the biochemical environment of the cell. The compound’s action, efficacy, and stability may be affected by factors such as the presence of other molecules, pH, temperature, and the specific characteristics of the DNA polymerase .
Orientations Futures
The use of azides in material sciences is a promising area of research. Their high reactivity makes them useful in a variety of applications, including the creation of highly energetic materials and the crosslinking of polymers . Future research will likely continue to explore these and other potential uses of azides.
Propriétés
IUPAC Name |
3-(azidomethyl)-4-methylfuran-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c1-3-4(2-8-9-7)6(11)12-5(3)10/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSGIJHGVFHNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1=O)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2922358.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2922359.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2922360.png)
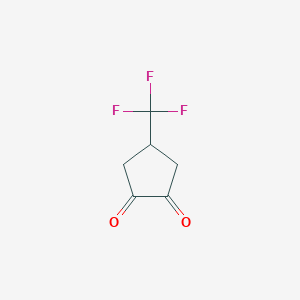
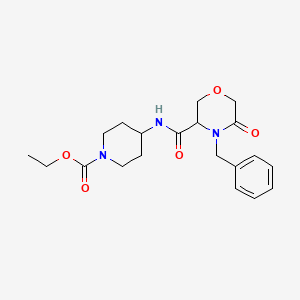
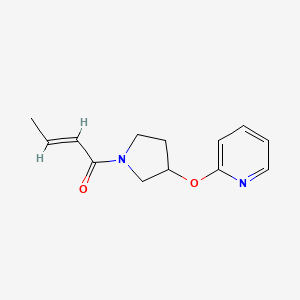
![2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetic acid](/img/structure/B2922364.png)

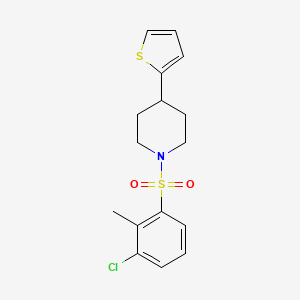
![3-[(1-Hydroxy-2-methylpropan-2-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2922370.png)
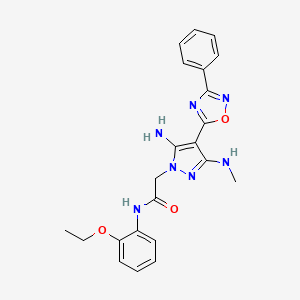
![2-benzylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2922376.png)
![2-fluoro-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B2922377.png)